molecular formula C22H25FN2O4S B1664756 2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 904680-01-9

2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B1664756
M. Wt: 432.5 g/mol
InChI Key: CTZLIARLNXSXGL-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-849519 is a reversible inhibitor of MetAP2 that has demonstrated anti-angiogenesis and anticancer activity in a number of in vitro and in vivo models. In this study, we evaluated the anticancer activity of A-849519 in a modified Dunning model of androgen-independent prostate cancer and compared its efficacy with TNP-470, an established MetAP2 inhibitor.

Scientific Research Applications

  • Synthesis of Amino-Tetrahydronaphthalene Derivatives : The compound has been utilized in the synthesis of amino-tetrahydronaphthalene derivatives, specifically in the creation of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This synthesis involves several steps, starting from naphthalene-2,3-diol, and finds applications in medicinal chemistry (Göksu et al., 2003).

  • Development of Fluorescent Amino Acids : This chemical structure has been integral in the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at specific sites. This process is crucial for studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).

  • Enantiomeric Separation in Chromatography : The compound has been used in derivatization for the enantiomeric separation of 2-Arylpropionic acids, enhancing the efficiency and effectiveness of chromatographic processes (Fukushima et al., 1997).

  • Application in Food Chemistry : This chemical structure has applications in food chemistry, specifically in the quantitation of amino acids in beverages. It involves the use of liquid chromatographic separation followed by mass spectrometric analysis (Mazzotti et al., 2012).

  • Use in Molecular Imaging : The structure has been used in the synthesis of compounds like NST732, a molecule capable of targeting and accumulating in cells undergoing apoptosis. This has significant applications in molecular imaging and the monitoring of antiapoptotic drug treatments (Basuli et al., 2012).

  • Evaluation as Retinoid X Receptor Agonists : Analogues of this compound have been synthesized and evaluated for their potential as selective retinoid X receptor (RXR) agonists, which is significant in the treatment of diseases like cutaneous T-cell lymphoma (Heck et al., 2016).

properties

CAS RN

904680-01-9

Product Name

2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[2-[(Z)-3-(dimethylamino)prop-1-enyl]-4-fluorophenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C22H25FN2O4S/c1-25(2)13-5-7-16-14-17(23)10-12-20(16)30(28,29)24-19-11-9-15-6-3-4-8-18(15)21(19)22(26)27/h5,7,9-12,14,24H,3-4,6,8,13H2,1-2H3,(H,26,27)/b7-5-

InChI Key

CTZLIARLNXSXGL-ALCCZGGFSA-N

Isomeric SMILES

CN(C)C/C=C\C1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O

SMILES

CN(C)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O

Canonical SMILES

CN(C)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-849519;  A 849519;  A849519; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 2
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 3
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 4
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 5
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 6
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

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